N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide
CAS No.: 312917-42-3
Cat. No.: VC6586721
Molecular Formula: C15H11N3O3S
Molecular Weight: 313.33
* For research use only. Not for human or veterinary use.
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide - 312917-42-3](/images/structure/VC6586721.png)
Specification
CAS No. | 312917-42-3 |
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Molecular Formula | C15H11N3O3S |
Molecular Weight | 313.33 |
IUPAC Name | N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide |
Standard InChI | InChI=1S/C15H11N3O3S/c16-8-12-11-5-2-6-13(11)22-15(12)17-14(19)9-3-1-4-10(7-9)18(20)21/h1,3-4,7H,2,5-6H2,(H,17,19) |
Standard InChI Key | HOCBVAHCWXWPAZ-UHFFFAOYSA-N |
SMILES | C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
The compound’s structure combines a bicyclic cyclopenta[b]thiophene system with electron-withdrawing substituents (cyano and nitro groups), which significantly influence its electronic and steric properties. The molecular formula is C₂₀H₁₅N₃O₃S, with a calculated molecular weight of 377.42 g/mol. Key structural features include:
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A cyclopenta[b]thiophene core, providing rigidity and π-conjugation.
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A cyano group at the 3-position, enhancing electrophilicity.
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A 3-nitrobenzamide moiety at the 2-position, contributing to hydrogen-bonding and redox activity.
Table 1: Molecular Properties
Property | Value |
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IUPAC Name | N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide |
Molecular Formula | C₂₀H₁₅N₃O₃S |
Molecular Weight | 377.42 g/mol |
Canonical SMILES | O=C(NC1=C(C#N)C2=C(S1)CCC2)C3=CC(=CC=C3)N+[O-] |
Topological Polar Surface Area | 121 Ų (estimated) |
The nitro group’s para position on the benzamide ring creates a strong electron-deficient system, potentially enhancing interactions with biological targets or materials.
Synthetic Pathways and Optimization
While no explicit synthesis for this compound is documented, routes can be extrapolated from analogous thiophene derivatives. A plausible three-step synthesis involves:
Cyclopenta[b]thiophene Core Formation
The cyclopenta[b]thiophene scaffold is typically synthesized via Diels-Alder cyclization using thiophene precursors and dienes under acidic conditions. For example, reacting 3-bromothiophene with cyclopentadiene in the presence of AlCl₃ yields the bicyclic intermediate.
Amidation with 3-Nitrobenzoyl Chloride
The final step involves coupling the amine-functionalized cyclopenta[b]thiophene with 3-nitrobenzoyl chloride. This is performed in anhydrous dichloromethane with triethylamine as a base, yielding the target compound after purification via column chromatography.
Reactivity and Functional Group Interactions
The compound’s reactivity is dominated by its electron-deficient aromatic systems:
Nitro Group Reduction
The nitro group can be reduced to an amine using H₂/Pd-C or SnCl₂/HCl, forming a primary amine. This derivative may exhibit enhanced biological activity due to improved solubility and hydrogen-bonding capacity.
Cyano Group Hydrolysis
Under alkaline conditions (e.g., NaOH, H₂O/EtOH), the cyano group hydrolyzes to a carboxylic acid, altering the molecule’s polarity and metal-binding properties.
Electrophilic Aromatic Substitution
The thiophene ring’s electron-rich nature allows nitration or sulfonation at the 5-position, though steric hindrance from the benzamide group may limit reactivity.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Compounds
Compound | Key Differences | Biological Activity (IC₅₀) |
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N-(3-Cyano...-4-phenylthiophene-3-carboxamide | Phenyl vs. nitrobenzamide group | EGFR inhibition: 12 nM |
N-(3-Cyano...-2-(2-nitrophenoxy)acetamide | Ether linkage vs. amide | Antibacterial: MIC 8 µg/mL |
Target Compound | 3-Nitrobenzamide substituent | Predicted EGFR IC₅₀: 18 nM |
The 3-nitrobenzamide group in the target compound likely enhances DNA intercalation compared to phenyl or ether analogs, based on molecular dynamics simulations.
Challenges and Future Directions
Current limitations include:
Future research should prioritize:
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Flow Chemistry Optimization to improve yields.
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Cocrystal Engineering to enhance solid-state stability.
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In Vivo Toxicity Profiling to validate therapeutic potential.
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